molecular formula C41H69O8P B1261805 [(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

Cat. No.: B1261805
M. Wt: 721 g/mol
InChI Key: NXXSEGVRTTVEEI-QPKMWZFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a phosphatidic acid, a type of phospholipid that plays a crucial role in cellular membranes. It consists of a palmitic acid (16:0) at the sn-1 position and a docosahexaenoic acid (22:6) at the sn-2 position. The docosahexaenoic acid contains six cis double bonds at positions 4, 7, 10, 13, 16, and 19, which are denoted by the (4Z,7Z,10Z,13Z,16Z,19Z) configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of glycerol-3-phosphate with palmitic acid and docosahexaenoic acid. The reaction conditions often require the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of phosphatidic acids, including this compound, often involves enzymatic methods using phospholipase D to catalyze the transphosphatidylation of phosphatidylcholine with glycerol . This method is preferred due to its high specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:

Mechanism of Action

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate exerts its effects primarily through its role in cellular membranes. It acts as a precursor for the biosynthesis of other phospholipids and signaling molecules. The docosahexaenoic acid moiety is known to modulate membrane fluidity and influence membrane protein function. Additionally, PA can act as a signaling lipid, participating in pathways that regulate cell growth, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its specific combination of palmitic acid and docosahexaenoic acid, which imparts distinct biophysical properties to the lipid. The presence of multiple double bonds in docosahexaenoic acid contributes to its role in modulating membrane fluidity and function .

Properties

Molecular Formula

C41H69O8P

Molecular Weight

721 g/mol

IUPAC Name

[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C41H69O8P/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(43)49-39(38-48-50(44,45)46)37-47-40(42)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20-21,24,26,30,32,39H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-38H2,1-2H3,(H2,44,45,46)/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-/t39-/m1/s1

InChI Key

NXXSEGVRTTVEEI-QPKMWZFCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 2
Reactant of Route 2
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 3
Reactant of Route 3
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 4
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 5
Reactant of Route 5
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
Reactant of Route 6
Reactant of Route 6
[(2R)-1-hexadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate

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